2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole
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Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzimidazole derivative. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to facilitate the alkylation reaction . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to bind to metal ions and enzymes.
Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties and potential use in materials science.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole involves its ability to coordinate with metal ions through the nitrogen atoms in the pyrazole and benzimidazole rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and as a probe in biochemical assays . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in materials science.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative that lacks the benzimidazole moiety.
1-Methylbenzimidazole: A benzimidazole derivative without the pyrazole moiety.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A related compound with multiple pyrazole units attached to a benzene ring.
Uniqueness
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole is unique due to its dual functionality, combining the properties of both pyrazole and benzimidazole. This dual functionality enhances its ability to form stable metal complexes and interact with biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-8-11(2)18(16-10)9-14-15-12-6-4-5-7-13(12)17(14)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQKDBQRCMHYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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